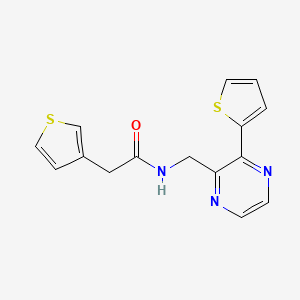
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Pyrazine and thiophene rings : These heterocycles are known for their diverse biological activities.
- Acetamide functional group : This moiety is often associated with pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2S2 |
| Molecular Weight | 264.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
A study demonstrated that derivatives with similar structures showed significant antimicrobial properties against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antibacterial effects .
Anticancer Potential
Preliminary investigations suggest that compounds with similar scaffolds have shown promising anticancer activity. For instance, they were effective against tumorigenic cell lines while sparing healthy cells . The mechanism likely involves the inhibition of cancer cell proliferation and motility.
Antinociceptive Effects
In vivo studies have indicated that related compounds exhibit pain-relieving properties by acting on nicotinic acetylcholine receptors (nAChRs), providing a potential therapeutic avenue for neuropathic pain management .
Case Studies and Research Findings
- Antimicrobial Evaluation : In vitro tests revealed that the compound significantly inhibited biofilm formation in pathogenic isolates and demonstrated synergistic effects when combined with existing antibiotics like Ciprofloxacin .
- Antitumor Activity : Research highlighted the ability of structurally similar compounds to inhibit cancer cell growth without affecting normal cells, suggesting a selective cytotoxicity which is crucial for cancer therapies .
- Pharmacological Investigations : Studies have explored the interaction of these compounds with various biological targets, revealing their potential as multi-target agents in drug development .
特性
IUPAC Name |
2-thiophen-3-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(8-11-3-7-20-10-11)18-9-12-15(17-5-4-16-12)13-2-1-6-21-13/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGGYEVEPSVFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














